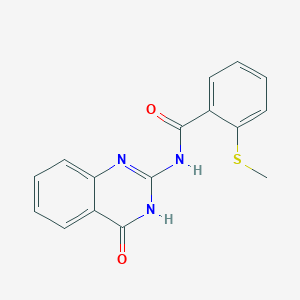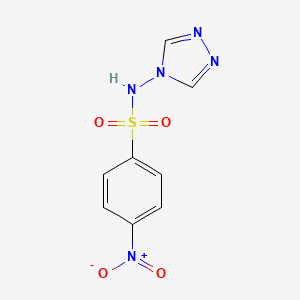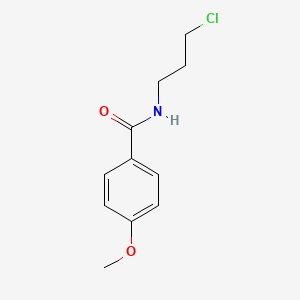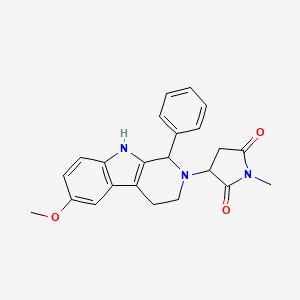
2-(4-chlorophenoxy)-2-methyl-N-pentylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorophenoxy)-2-methyl-N-pentylpropanamide is an organic compound with a complex structure, featuring a chlorinated phenoxy group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-2-methyl-N-pentylpropanamide typically involves several steps:
Formation of 4-chlorophenol: This can be achieved by chlorination of phenol using chlorine gas in the presence of a catalyst.
Etherification: The 4-chlorophenol is then reacted with 2-bromo-2-methylpropanoic acid to form 2-(4-chlorophenoxy)-2-methylpropanoic acid.
Amidation: The final step involves the reaction of 2-(4-chlorophenoxy)-2-methylpropanoic acid with pentylamine to form this compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-2-methyl-N-pentylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction can lead to the formation of alcohols or amines.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
2-(4-chlorophenoxy)-2-methyl-N-pentylpropanamide has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems, including its role as a ligand in receptor studies.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism by which 2-(4-chlorophenoxy)-2-methyl-N-pentylpropanamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenoxy)acetic acid: Another chlorinated phenoxy compound with different functional groups.
4-chlorophenoxyacetic acid: A simpler structure with similar phenoxy and chlorinated groups.
Uniqueness
2-(4-chlorophenoxy)-2-methyl-N-pentylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets that are not possible with simpler analogs.
Conclusion
This compound is a compound with diverse applications and interesting chemical properties
Properties
Molecular Formula |
C15H22ClNO2 |
|---|---|
Molecular Weight |
283.79 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-N-pentylpropanamide |
InChI |
InChI=1S/C15H22ClNO2/c1-4-5-6-11-17-14(18)15(2,3)19-13-9-7-12(16)8-10-13/h7-10H,4-6,11H2,1-3H3,(H,17,18) |
InChI Key |
XKZPDRCHLWRNIT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNC(=O)C(C)(C)OC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11029299.png)
![(1E)-8-ethyl-1-[(4-methoxyphenyl)imino]-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11029301.png)
![4,4,6,8-tetramethyl-1-{[3-(trifluoromethyl)phenyl]imino}-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11029303.png)
![Tetramethyl 6'-[(4-fluorophenyl)acetyl]-5',5',8',9'-tetramethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11029306.png)
![2-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide](/img/structure/B11029318.png)

![Methyl {2-[(2-methoxyethyl)amino]-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl}acetate](/img/structure/B11029339.png)

![8'-Fluoro-6'-methyl-5',6'-dihydrospiro[cycloheptane-1,4'-pyrrolo[3,2,1-ij]quinoline]-1',2'-dione](/img/structure/B11029348.png)

![N-[3-(acetylamino)phenyl]-3,4-dichlorobenzamide](/img/structure/B11029356.png)

![(1E)-1-{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazinylidene}-8-methoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11029370.png)
![N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]-4-ethyl-2-methyl-1,3-thiazole-5-carboxamide](/img/structure/B11029373.png)
